molecular formula C14H18BrNO B1401378 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one CAS No. 895543-25-6

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one

Cat. No.: B1401378
CAS No.: 895543-25-6
M. Wt: 296.2 g/mol
InChI Key: RRLKUMLSYOSSKI-UHFFFAOYSA-N
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Description

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H20BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one typically involves the following steps:

    Bromination: The starting material, 2-tert-butylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Formation of Pyrrolidin-2-one: The brominated intermediate is then reacted with pyrrolidin-2-one under basic conditions to form the final product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidin-2-one moiety contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

  • 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine
  • 1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2,5-dione
  • 1-(4-Bromo-2-tert-butylphenyl)pyrrolizine

Comparison: 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is unique due to the presence of the pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(4-bromo-2-tert-butylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLKUMLSYOSSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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